N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide
Overview
Description
N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide, commonly known as AFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AFA belongs to the class of furamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AFA involves the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines. AFA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects:
AFA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. AFA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of AFA is its potential use in the treatment of various diseases. AFA has also been shown to exhibit low toxicity and high selectivity towards COX-2 inhibition. However, one of the major limitations of AFA is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for AFA. One of the potential areas of research is the development of more efficient synthesis methods for AFA. Another potential area of research is the development of novel formulations of AFA that can improve its solubility and bioavailability. AFA can also be studied for its potential use in combination with other drugs for the treatment of various diseases. Finally, AFA can be studied for its potential use in the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, AFA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AFA has been studied extensively for its biochemical and physiological effects and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. AFA has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the potential of AFA and its future applications in medicine.
Scientific Research Applications
AFA has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. AFA has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-21(14-23-11-15-8-16(12-23)10-17(9-15)13-23)24-18-3-5-19(6-4-18)25-22(27)20-2-1-7-28-20/h1-7,15-17H,8-14H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYQEBGCXOZJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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